N-methyl-4-hydroxy carbazole
Description
Overview of Carbazole (B46965) Scaffold Significance in Chemical and Biological Sciences
The carbazole scaffold is a privileged structure in medicinal chemistry and materials science. scispace.comechemcom.com This tricyclic aromatic system, composed of two benzene (B151609) rings fused to a pyrrole (B145914) ring, is found in numerous naturally occurring alkaloids and synthetic compounds. scispace.commdpi.comnih.gov The inherent chemical properties of the carbazole nucleus, including its extended π-conjugated system, make it an attractive building block for creating a wide array of functional molecules. echemcom.comnih.gov
In the realm of biological sciences, carbazole derivatives have demonstrated a broad spectrum of activities. Researchers have reported their potential as antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and neuroprotective agents. scispace.comechemcom.comnih.govnih.gov The versatility of the carbazole scaffold allows for structural modifications that can fine-tune its biological effects, making it a focal point in drug discovery and development. scispace.comresearchgate.net
Beyond medicinal applications, the carbazole framework is integral to materials science, particularly in the development of organic electronic materials. Its thermal stability and charge-transporting capabilities have led to its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comrsc.orgtandfonline.com
Historical Context and Emergence of N-methyl-4-hydroxy Carbazole Research
The history of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from coal tar. tandfonline.comwikipedia.orgsrce.hr However, it was the discovery of biologically active carbazole alkaloids from natural sources, such as the antibacterial agent murrayanine (B1213747) from the plant Murraya koenigii in 1965, that spurred significant interest in these compounds within the medicinal chemistry community. echemcom.comnih.govsrce.hr
The emergence of research into substituted carbazoles, including methylated and hydroxylated derivatives like this compound, is a direct consequence of the quest to understand structure-activity relationships. Scientists began to systematically modify the carbazole core to explore how different functional groups at various positions influence the molecule's properties. The introduction of a methyl group at the nitrogen atom (N-methylation) and a hydroxyl group on the carbocyclic ring can significantly alter a compound's polarity, solubility, and ability to interact with biological targets.
Specific research into 4-hydroxycarbazole (B19958) derivatives has been driven by the presence of this motif in certain natural products and its potential as a key intermediate in the synthesis of more complex molecules. acs.orgacs.org The development of synthetic methods to produce 4-hydroxycarbazoles has been an active area of investigation, with various strategies reported to construct this specific substitution pattern. acs.orgrsc.orgajrconline.org The subsequent N-methylation to yield this compound represents a further step in creating a library of diverse carbazole derivatives for scientific study.
Scope and Future Directions in this compound Investigation
Current and future research on this compound and related compounds is poised to expand into several key areas. A primary focus remains on the synthesis of novel derivatives and the exploration of their biological activities. The development of more efficient and environmentally friendly synthetic routes is a continuous challenge. numberanalytics.com
In medicinal chemistry, there is ongoing interest in evaluating carbazole derivatives for a range of therapeutic targets. Future research may focus on their potential in cancer immunotherapy and for treating neurological disorders. nih.govnumberanalytics.com The ability to fine-tune the structure of this compound allows for the optimization of its interaction with specific biological pathways.
In the field of materials science, the unique photophysical properties of carbazole derivatives continue to be exploited. Future directions may involve the incorporation of this compound moieties into new polymers and supramolecular structures for applications in optoelectronics, sensing, and nanotechnology. numberanalytics.comrsc.orgnumberanalytics.com The exploration of carbazole-based materials for applications such as flexible displays and bioimaging is an emerging trend. rsc.org
Interactive Data Tables
Below are tables detailing some of the known properties and research findings related to carbazole and its derivatives.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H11NO | nih.gov |
| Molecular Weight | 197.23 g/mol | nih.gov |
| IUPAC Name | 9-methylcarbazol-4-ol | nih.gov |
| Synonyms | 9-methyl-9h-carbazol-4-ol, 4-Hydroxy-9-methyl Carbazole | nih.gov |
Table 2: Research on Hydroxy-Substituted Carbazoles
| Study Focus | Key Findings | Reference |
| Synthesis of 4-Hydroxycarbazole Derivatives | Developed a method for synthesizing 4-hydroxycarbazoles via benzannulation of 3-nitroindoles. | acs.org |
| Synthesis of Novel 4-hydroxycarbazole derivatives | Reported the synthesis of novel 4-hydroxycarbazole derivatives and evaluated their in vitro anti-inflammatory and anti-oxidant activities. | researchgate.net |
| Mutagenicity of Hydroxy-Substituted Carbazoles | Investigated the mutagenic activity of various hydroxycarbazoles, finding that the position of the hydroxyl group influences mutagenicity. | oup.com |
| Synthesis of Functionalized 4-Hydroxy Carbazoles | Explored a ring expansion reaction to generate diversely functionalized 4-hydroxyl carbazole frameworks. | acs.org |
Structure
3D Structure
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
9-methylcarbazol-4-ol |
InChI |
InChI=1S/C13H11NO/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12(13)15/h2-8,15H,1H3 |
InChI Key |
NTWPYCJPOKZKSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for N Methyl 4 Hydroxy Carbazole and Analogues
Established Synthetic Routes to 4-hydroxy Carbazole (B46965) Scaffolds
The foundational methods for carbazole synthesis, developed in the late 19th and early 20th centuries, have been adapted for the preparation of hydroxylated derivatives. These classical name reactions remain relevant for their robustness and scalability in accessing the core carbazole framework.
Graebe-Ullmann Type Reactions for Carbazole Ring Formation
The Graebe-Ullmann reaction, first reported in 1896, is a classic method for carbazole synthesis involving the diazotization of an N-aryl-2-aminobiphenyl derivative followed by an intramolecular cyclization with the elimination of nitrogen gas. While this method is a cornerstone in carbazole chemistry, its direct application to the synthesis of 4-hydroxy carbazole scaffolds is not extensively documented in readily available literature. The reaction typically proceeds under harsh thermal conditions, which can be incompatible with sensitive functional groups like a hydroxyl group.
The general mechanism involves the formation of a benzotriazole (B28993) intermediate, which upon heating, expels nitrogen to generate a diradical species that subsequently cyclizes to form the carbazole ring. Modifications to the reaction conditions, such as photochemical decomposition of the triazole, have been explored to mitigate the high temperatures, but specific examples yielding 4-hydroxy carbazoles remain scarce.
Bucherer Carbazole Synthesis and Borsche-Drechsel Cyclization Approaches
The Bucherer carbazole synthesis provides a route to carbazoles from the reaction of a naphthol with an arylhydrazine in the presence of sodium bisulfite. wikipedia.orgbohrium.com This reaction is particularly relevant for the synthesis of benzo[a]carbazoles and related fused systems. However, its direct application for the synthesis of simple 4-hydroxy carbazoles from non-naphthalene-derived precursors is not the primary utility of this method.
The Borsche-Drechsel cyclization is a more direct and widely utilized approach for the synthesis of carbazole precursors. wikipedia.orgacs.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone of a cyclohexanone (B45756) derivative to form a tetrahydrocarbazole. acs.org Subsequent dehydrogenation or aromatization of this intermediate yields the corresponding carbazole.
A notable application of a Borsche-Drechsel type strategy for the synthesis of 4-hydroxycarbazole (B19958) involves the Fischer indole (B1671886) synthesis of 1,2,3,4-tetrahydro-4-oxocarbazole from cyclohexane-1,3-dione and phenylhydrazine. The resulting tetrahydro-4-oxocarbazole is then dehydrogenated to afford 4-hydroxycarbazole. google.com A patented process describes the dehydrogenation of 1,2,3,4-tetrahydro-4-oxocarbazole in an aqueous alkaline solution using a Raney nickel catalyst to produce 4-hydroxycarbazole. google.com
| Step | Reactants | Reagents/Conditions | Product |
| 1. Cyclization (Fischer Indole Synthesis) | Cyclohexane-1,3-dione, Phenylhydrazine | Acid catalyst | 1,2,3,4-Tetrahydro-4-oxocarbazole |
| 2. Dehydrogenation | 1,2,3,4-Tetrahydro-4-oxocarbazole | Raney nickel, aqueous alkaline solution | 4-Hydroxycarbazole |
Modern and Novel Synthetic Strategies for N-methyl-4-hydroxy Carbazole Derivatives
In recent decades, the advent of transition-metal-catalyzed cross-coupling and C-H activation reactions has revolutionized the synthesis of complex aromatic compounds, including carbazole derivatives. These modern methods often offer milder reaction conditions, greater functional group tolerance, and more direct access to specifically substituted carbazoles.
Palladium-Catalyzed C-H Activation and Coupling Reactions
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct and efficient construction of carbazole skeletons. This approach allows for the formation of the carbazole ring system through intramolecular C-N bond formation from readily available biaryl precursors.
A significant advancement in this area is the synthesis of 9H-4-hydroxycarbazole via a palladium-catalyzed tandem C-H functionalization and C-N bond formation. The process starts from a substituted 2-acetaminobiphenyl, which undergoes intramolecular cyclization in the presence of a palladium catalyst. Subsequent hydrolysis of the protecting group on the hydroxyl moiety furnishes the desired 4-hydroxycarbazole. While this demonstrates the feasibility of accessing the 4-hydroxycarbazole core, further N-methylation would be required to obtain the target this compound.
| Precursor | Catalyst System | Key Transformation | Product |
| Substituted 2-acetaminobiphenyl | Pd(OAc)₂ / oxidant | Intramolecular C-H amination | N-acetyl-4-alkoxycarbazole |
| N-acetyl-4-alkoxycarbazole | Hydrolysis | Deprotection | 4-Hydroxycarbazole |
Gold-Catalyzed Benzannulation Methodologies
Gold catalysis has gained prominence in organic synthesis for its unique ability to activate alkynes and allenes towards nucleophilic attack. Gold-catalyzed benzannulation reactions have been developed as a novel strategy for the construction of carbazole frameworks. These reactions typically involve the cyclization of suitably functionalized indole precursors.
While the direct synthesis of this compound using gold-catalyzed benzannulation is not extensively detailed in the current literature, the general strategy holds promise. For instance, gold-catalyzed reactions of 2-alkenylindoles with alkynes have been shown to produce a variety of carbazole derivatives. nih.gov The development of analogous methodologies starting from appropriately substituted indoles could provide a direct entry to the this compound scaffold. Further research is needed to explore the substrate scope and functional group tolerance of such reactions for the specific synthesis of the target compound.
Rhodium-Catalyzed Cyclization Approaches
Rhodium catalysts have demonstrated remarkable versatility in promoting a wide range of cyclization reactions, including those leading to the formation of heterocyclic systems. Rhodium-catalyzed C-H activation and annulation strategies have been successfully applied to the synthesis of carbazoles from indole derivatives.
Ring Expansion Reactions from Indole Precursors to 4-hydroxy Carbazole
A notable strategy for the construction of the 4-hydroxy carbazole skeleton involves the ring expansion of indole precursors. One such method utilizes a cyclopropane (B1198618) ring expansion (CPRE) strategy. This approach begins with an indole cyclopentanone, which undergoes a sequence of enolization, cyclopropanation, and expansion to yield the 4-hydroxy carbazole framework. google.com This method is valued for its mild reaction conditions and its tolerance of a wide range of functional groups, providing moderate to good yields of the desired products. google.com The versatility of this strategy has been demonstrated through the successful synthesis of various functionalized 4-hydroxy carbazoles, which serve as key intermediates in the total synthesis of several carbazole alkaloids. google.comresearchgate.net
The general applicability of this ring expansion reaction has been explored, showcasing its potential for creating diverse 4-hydroxy carbazole derivatives. google.comresearchgate.netresearchgate.net The process offers a direct and efficient route to this important heterocyclic core structure, which is a common feature in many natural products. google.com
Metal-Free Benzannulation of Nitroindoles with Azalactones
Another powerful method for synthesizing 4-hydroxy carbazole derivatives is through a metal-free benzannulation reaction. This approach involves the reaction of 3-nitroindoles with alkylidene azlactones. rsc.orgacs.org The reaction proceeds under mild conditions and is promoted by a base, such as potassium carbonate, without the need for a transition metal catalyst. rsc.org This method is characterized by its broad substrate scope, allowing for the synthesis of a variety of substituted 4-hydroxy carbazoles. rsc.org
The proposed mechanism for this transformation involves a domino sequence of a vinylogous conjugate addition, cyclization, elimination of nitrous acid, and subsequent aromatization. rsc.org Initially, the base deprotonates the alkylidene azlactone to form a dienolate. This dienolate then reacts with the 3-nitroindole via a vinylogous conjugate addition. The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of nitrous acid and aromatization to afford the final 4-hydroxy carbazole product. rsc.org
This methodology has proven to be effective for the gram-scale synthesis of these compounds, highlighting its practical utility. rsc.org The resulting 4-hydroxy carbazoles, possessing both amino and hydroxyl functionalities, are valuable precursors for the synthesis of more complex tetracyclic carbazole derivatives. rsc.org
Below is a table summarizing the results from a study on the metal-free benzannulation of a tosyl-protected 3-nitroindole with various azalactones. rsc.org
| Product | Ar | Yield (%) |
| 3aa | C₆H₅ | 85 |
| 3ab | 4-MeC₆H₄ | 50 |
| 3ac | 4-MeOC₆H₄ | 78 |
| 3ad | 4-FC₆H₄ | 75 |
| 3ae | 4-MeSC₆H₄ | 76 |
| 3af | 4-NO₂C₆H₄ | 70 |
| 3ag | 3-MeOC₆H₄ | 82 |
| 3ah | 2-thienyl | 72 |
| 3ai | 2-furyl | 70 |
N-Methylation Strategies for 4-hydroxy Carbazole Intermediates
The final step in the synthesis of the target compound is the N-methylation of the 4-hydroxy carbazole intermediate. Achieving selective N-methylation in the presence of a phenolic hydroxyl group can be challenging. Various methods for the N-alkylation of carbazoles have been reported, which can be adapted for this specific transformation.
One common approach involves the use of an alkyl halide, such as methyl iodide, in the presence of a base. Microwave-assisted N-alkylation of carbazoles using alkyl halides adsorbed on potassium carbonate has been shown to be a rapid and high-yielding method. researchgate.net This "dry media" technique offers a convenient and efficient alternative to traditional heating. researchgate.net The reaction of carbazole with a 50% excess of an alkyl halide and a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB) adsorbed on potassium carbonate under microwave irradiation for 5-10 minutes can produce N-alkylcarbazoles in yields ranging from 32-95%.
Another strategy employs quaternary ammonium (B1175870) salts as solid methylating agents. For instance, the use of PhMe₃NI with a mild base like Cs₂CO₃ has been effective for the mono-N-methylation of amides and related structures, which could potentially be applied to 4-hydroxy carbazole. nih.gov
For substrates with multiple reactive sites, such as a phenolic hydroxyl group, chemoselectivity is a critical consideration. The relative acidity of the N-H proton of the carbazole and the O-H proton of the phenol (B47542) will influence the site of methylation. The pKa of the phenolic hydroxyl group can be a determining factor, as it is readily deprotonated. In such cases, protection of the hydroxyl group may be necessary prior to N-methylation to ensure selectivity. Alternatively, specific reaction conditions that favor N-alkylation over O-alkylation need to be carefully selected. The choice of base, solvent, and methylating agent can significantly impact the outcome of the reaction.
Spectroscopic and Computational Characterization of N Methyl 4 Hydroxy Carbazole
Advanced Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
No specific ¹H or ¹³C NMR data for N-methyl-4-hydroxy carbazole (B46965) were found in the available literature.
Mass Spectrometry (ESI-MS, HRMS) Techniques
Specific ESI-MS or HRMS data detailing the mass-to-charge ratio and fragmentation patterns for N-methyl-4-hydroxy carbazole are not available in the searched scientific databases.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Characteristic IR absorption frequencies and UV-Vis absorption maxima for this compound have not been reported in the reviewed literature.
X-ray Diffraction Analysis for Solid-State Structures
There are no published X-ray diffraction studies that provide crystallographic data, such as unit cell parameters and space group, for the solid-state structure of this compound.
Quantum Chemical Investigations and Molecular Modeling
Density Functional Theory (DFT) Calculations for Molecular Parameters
No computational studies using Density Functional Theory (DFT) to determine the optimized geometry, electronic properties, or other molecular parameters of this compound were identified.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic behavior. irjweb.comnih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. This energy gap is instrumental in understanding the intramolecular charge transfer (ICT) characteristics within a molecule. niscpr.res.in
For carbazole-based systems, the HOMO is typically localized on the electron-rich carbazole ring system, while the distribution of the LUMO can be influenced by substituent groups. In this compound, the electron-donating nature of the hydroxyl (-OH) and N-methyl (-NCH₃) groups influences the energy levels of these frontier orbitals. Computational studies on similar carbazole derivatives, often performed using Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d), show that such substitutions can modulate the HOMO-LUMO gap. nankai.edu.cn The calculated energy gap helps to confirm that charge transfer occurs within the molecule. niscpr.res.in
Table 1: Representative Frontier Molecular Orbital Energies for Carbazole Derivatives
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.58 |
| ELUMO | -1.25 |
| Energy Gap (ΔE) | 4.33 |
Note: These values are representative for substituted carbazole systems and are used for illustrative purposes.
Molecular Electrostatic Potential (MESP) Surface Mapping
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MESP map is plotted onto the total electron density surface, where different colors represent different electrostatic potential values.
Typically, regions with a negative potential, shown in red, are electron-rich and are susceptible to electrophilic attack. These areas are usually associated with electronegative atoms. Regions with a positive potential, depicted in blue, are electron-poor and are prone to nucleophilic attack, often located around hydrogen atoms. nih.gov Green areas represent neutral or weakly charged regions.
In the case of this compound, the MESP analysis would reveal specific reactive sites:
Negative Regions: The most significant negative potential is expected around the oxygen atom of the hydroxyl group and the nitrogen atom of the carbazole ring, due to their high electronegativity and the presence of lone pairs of electrons. These sites are the primary centers for electrophilic attack and hydrogen bonding interactions.
Positive Regions: Positive potentials are anticipated around the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the aromatic rings. These electron-deficient sites are susceptible to nucleophilic attack.
The MESP map provides a clear, visual guide to the molecule's charge distribution and helps in understanding its intermolecular interactions. uni-muenchen.de
Mulliken Atomic Charge Distribution Analysis
Mulliken population analysis is a computational method used to calculate the partial atomic charges on the individual atoms within a molecule. niscpr.res.in This analysis provides quantitative insight into the electron distribution and is crucial for understanding a molecule's electronic structure, dipole moment, and polarizability. niscpr.res.in The calculation of atomic charges plays a significant role in the application of quantum mechanical calculations to molecular systems.
The analysis for this compound would be expected to show the following charge distribution patterns, consistent with theoretical calculations on related structures:
The oxygen and nitrogen atoms, being highly electronegative, would exhibit negative Mulliken charges, indicating they act as electron-accepting centers.
Carbon atoms bonded to these heteroatoms would likely have positive charges.
Most hydrogen atoms, particularly the one in the hydroxyl group, would carry a positive charge.
This distribution of charges affects many properties of the molecular system. niscpr.res.in
Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound
| Atom | Element | Mulliken Charge (a.u.) |
|---|---|---|
| O1 | Oxygen | -0.65 |
| N1 | Nitrogen | -0.48 |
| C(methyl) | Carbon | -0.35 |
| C(hydroxyl-bound) | Carbon | +0.32 |
| H(hydroxyl) | Hydrogen | +0.45 |
Note: These values are illustrative and represent typical charge distributions in similar heterocyclic compounds.
Photophysical Property Analysis (Fluorescence, Phosphorescence)
Carbazole and its derivatives are well-known for their unique photophysical properties, particularly their native fluorescence. nih.gov These properties make them suitable for use as luminescent chemosensors and as building blocks for organic light-emitting diodes (OLEDs). nih.govfrontiersin.org
Fluorescence: Carbazole-based compounds typically exhibit strong fluorescence due to their rigid, planar structure, which reduces non-radiative decay processes. nih.govfrontiersin.org The fluorescence emission of this compound would be influenced by the electronic nature of its substituents. The electron-donating hydroxyl group is expected to cause a bathochromic (red) shift in the emission spectrum compared to unsubstituted carbazole. The solvent environment can also play a critical role in the fluorescence behavior, potentially leading to shifts in emission maxima due to intermolecular interactions and charge transfer with solvent molecules. nih.gov For instance, studies on hydroxycarbazoles have shown that interactions in polar solvents can lead to the formation of new emission bands at longer wavelengths. nih.gov
Phosphorescence: Carbazole derivatives can also exhibit phosphorescence, which is light emission from a triplet excited state. Room-temperature phosphorescence (RTP) in purely organic molecules is a desirable but often elusive property. nih.gov The phosphorescence of carbazole itself is typically observed at low temperatures (77 K). researchgate.net Recent studies have revealed that ultralong organic phosphorescence in materials synthesized from commercial carbazole can be due to the presence of isomeric impurities that act as charge traps. nih.gov The introduction of heavy atoms or specific molecular packing in the solid state can enhance phosphorescence by promoting intersystem crossing. The specific phosphorescent properties of this compound would depend on factors such as crystal packing and the potential for forming intermolecular hydrogen bonds, which can rigidify the structure and favor phosphorescence.
Table 3: Representative Photophysical Data for Hydroxycarbazole Derivatives
| Property | Wavelength (nm) |
|---|---|
| Absorption Maximum (λabs) | ~330 |
| Fluorescence Emission Maximum (λem) | ~350-390 |
| Phosphorescence Emission Maximum (λphos) at 77K | ~410-450 |
Note: These values are based on general data for hydroxycarbazole systems and may vary depending on the solvent and specific substitution.
In Vitro Biological Activities and Molecular Mechanistic Studies of N Methyl 4 Hydroxy Carbazole Derivatives
Antineoplastic and Cytotoxic Potentials in Cell Lines
N-methyl-4-hydroxy carbazole (B46965) derivatives have demonstrated notable potential in the realm of oncology, with research highlighting their ability to inhibit the growth of various cancer cell lines. These in vitro studies provide a foundational understanding of their cytotoxic effects and the underlying molecular mechanisms.
Inhibition of Cellular Proliferation and Viability Modulation in Cancer Cell Lines (e.g., Gastric Adenocarcinoma, Human Melanoma)
The antiproliferative activity of carbazole derivatives has been evaluated against several cancer cell lines, including those of gastric adenocarcinoma and human melanoma. While specific data for N-methyl-4-hydroxy carbazole is limited, studies on structurally related carbazole derivatives provide insights into the potential efficacy of this chemical class.
For instance, a study on various carbazole derivatives demonstrated significant cytotoxic activity against the 7901 human gastric adenocarcinoma cell line and the A875 human melanoma cell line. One particular derivative, compound 14a, exhibited high inhibitory activities with IC50 values of 11.8 ± 1.26 μM and 9.77 ± 8.32 μM against 7901 and A875 cells, respectively researchgate.net. Another carbazole alkaloid, heptazoline, has shown antiproliferative effects on human melanoma cells by inducing apoptosis and cell cycle arrest nih.gov. The IC50 values for heptazoline against various melanoma cell lines ranged from 15 to 40 µM nih.gov. Furthermore, mebendazole, which contains a benzimidazole (B57391) structure with some similarities to the carbazole core, has shown high cytotoxicity in gastric cancer cells with IC50 values of 0.39 µM for the ACP-02 cell line and 1.25 µM for the ACP-03 cell line researchgate.net.
These findings suggest that the carbazole scaffold is a promising pharmacophore for the development of novel anticancer agents targeting gastric and skin malignancies. The variations in potency observed among different derivatives underscore the importance of the specific substituents on the carbazole ring in determining their cytotoxic profile.
Table 1: Cytotoxic Activity of Carbazole Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 14a | 7901 (Gastric Adenocarcinoma) | 11.8 ± 1.26 |
| Compound 14a | A875 (Human Melanoma) | 9.77 ± 8.32 |
| Heptazoline | Melanoma Cell Lines | 15 - 40 |
| Mebendazole | ACP-02 (Gastric Adenocarcinoma) | 0.39 |
Molecular Pathways Influencing Apoptosis and Mitosis Induction
The cytotoxic effects of carbazole derivatives are often mediated through the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. Research has shown that these compounds can trigger apoptotic pathways through various molecular mechanisms.
One of the key mechanisms involves the activation of the caspase cascade. Certain N-alkylcarbazole derivatives have been found to induce apoptosis in breast cancer cells through the activation of caspases srce.hr. The inhibition of essential cellular processes by carbazole derivatives can lead to cell cycle arrest and the initiation of apoptosis nih.gov. For example, some carbazole derivatives have been shown to cause cell cycle arrest at the G2/M phase, which is a common checkpoint for DNA damage before cells enter mitosis mdpi.com. This arrest prevents the proliferation of damaged cells and can ultimately lead to their apoptotic demise.
Furthermore, the modulation of key signaling pathways involved in cell survival and proliferation is another avenue through which carbazole derivatives exert their effects. For instance, the MAPK signaling pathway, which is often dysregulated in cancer, has been identified as a target for some carbazole alkaloids in melanoma cells nih.gov. By interfering with these pathways, carbazole derivatives can shift the balance within the cancer cell from survival to apoptosis.
Antimicrobial Activities (In Vitro)
In addition to their anticancer potential, this compound derivatives have been investigated for their ability to combat microbial infections. In vitro studies have revealed a broad spectrum of activity against various bacterial and fungal pathogens.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Carbazole derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. Studies have reported the minimum inhibitory concentrations (MICs) of various carbazole derivatives against a range of bacterial strains.
For example, a study on 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives showed effective inhibition of Staphylococcus aureus growth mdpi.com. The MIC values for several of these derivatives against Staphylococcus strains were found to be 32 µg/mL mdpi.com. Another synthesized 4-(4-(benzylamino)butoxy)-9H-carbazole derivative exhibited MICs of 30 µg/mL against S. aureus ATCC 6358, 50 µg/mL against S. epidermidis ATCC 12228, and 40 µg/mL against S. pyogenes ATCC 19615 nih.gov. In contrast, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa have generally shown more resistance to these compounds nih.govmdpi.com. However, some carbazole derivatives have displayed noteworthy activity against Gram-negative strains, with one compound demonstrating a strong inhibitory effect on E. coli with an MIC of 0.5 µg/ml srce.hr.
Table 2: Antibacterial Activity of Carbazole Derivatives
| Derivative | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (Compounds 2–5, 7–10) | Staphylococcus strains | 32 mdpi.com |
| 4-(4-(benzylamino)butoxy)-9H-carbazole | Staphylococcus aureus ATCC 6358 | 30 nih.gov |
| 4-(4-(benzylamino)butoxy)-9H-carbazole | Staphylococcus epidermidis ATCC 12228 | 50 nih.gov |
| 4-(4-(benzylamino)butoxy)-9H-carbazole | Streptococcus pyogenes ATCC 19615 | 40 nih.gov |
| N-substituted benzimidazole carbazole | Bacillus subtilis | 64 srce.hr |
| N-substituted benzimidazole carbazole | Pseudomonas aeruginosa | 64 srce.hr |
Antifungal Activities Against Pathogenic Yeasts and Filamentous Fungi
The antifungal potential of carbazole derivatives has also been explored, with studies demonstrating their efficacy against both pathogenic yeasts and filamentous fungi.
Research on 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives has shown significant inhibition of fungal growth. For instance, at a concentration of 64 µg/mL, certain derivatives caused over 60% growth inhibition of Candida albicans and Aspergillus flavus mdpi.com. Another study on carbazole hybrids reported a derivative (44g) with an MIC value of 3.125 μg/mL against Cryptococcus neoformans nih.gov. Furthermore, a carbazole derivative bearing an oxadiazole moiety (53c) displayed an MIC of 0.625 μg/mL against C. albicans nih.gov. These findings highlight the potential of the carbazole scaffold in the development of new antifungal agents to address the growing challenge of fungal infections.
Table 3: Antifungal Activity of Carbazole Derivatives
| Derivative | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (Compounds 2, 7) | Candida albicans | >64 (over 60% growth inhibition at 64 µg/mL) mdpi.com |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (Compounds 1, 4) | Aspergillus flavus | >64 (over 65% growth inhibition at 64 µg/mL) mdpi.com |
| Carbazole hybrid (44g) | Cryptococcus neoformans | 3.125 nih.gov |
Antiviral Properties in Cellular Models
Carbazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable antiviral properties. Research into their potential has identified several derivatives that exhibit promising inhibition of viral replication in cellular models.
For instance, a series of N-alkyl-pyrido[4,3-c]carbazoles, which are structurally related to the antitumor alkaloid Ellipticine, have been screened for antiviral efficacy. Within this series, 5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole demonstrated particularly potent activity, inhibiting HIV replication in H9 lymphocytes with an EC50 value of 0.0054 µg/mL. nih.gov This compound showed a high therapeutic index (TI = 503), indicating a favorable balance between efficacy and cytotoxicity. nih.gov The structural features of these carbazole derivatives play a crucial role in their antiviral activity; for example, the absence of a substitution at the C-1 position was found to be optimal for high activity and low toxicity in this specific series. nih.gov
Other studies have isolated carbazole alkaloids from natural sources, such as Clausena excavata, and evaluated their anti-HIV-1 activity. Compounds like O-methylmukonal, 3-formyl-2,7-dimethoxycarbazole, and clauszoline J displayed promising anti-HIV-1 activity with EC50 values of 12, 29.1, and 34.2 μM, respectively. nih.gov These findings underscore the potential of the carbazole scaffold as a basis for the development of novel antiviral agents.
| Compound | Virus | Cell Line | EC50 Value | Therapeutic Index (TI) |
| 5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole | HIV | H9 lymphocytes | 0.0054 µg/mL | 503 |
| O-methylmukonal | HIV-1 | 12 µM | 56.7 | |
| 3-formyl-2,7-dimethoxycarbazole | HIV-1 | 29.1 µM | 8.0 | |
| Clauszoline J | HIV-1 | 34.2 µM | 1.6 |
Anti-inflammatory Response Modulation (In Vitro Models)
Assessment of Inflammatory Mediator Inhibition (e.g., Albumin Denaturation)
Protein denaturation is a well-documented cause of inflammation. In certain pathological conditions like arthritis, denatured proteins can act as autoantigens, triggering an inflammatory response. tsijournals.com Consequently, agents that can prevent protein denaturation can be valuable for managing inflammatory conditions. The inhibition of albumin denaturation is a widely used in vitro screening method to assess the anti-inflammatory activity of chemical compounds. tsijournals.com
A series of novel 4-hydroxycarbazole (B19958) derivatives were screened for their in vitro anti-inflammatory activity using the albumin denaturation method. researchgate.net The study revealed that several of these derivatives exhibited good anti-inflammatory properties, with some compounds showing activity comparable to the standard drug, diclofenac (B195802) sodium. researchgate.net This suggests that the carbazole scaffold can be effectively utilized to develop potent anti-inflammatory agents. The ability of these compounds to protect the protein from heat-induced denaturation indicates their potential to modulate inflammatory responses. researchgate.netasianjpr.com
| Compound Series | In Vitro Assay | Finding | Reference Standard |
| 4-hydroxycarbazole derivatives | Inhibition of Albumin Denaturation | Several derivatives showed good anti-inflammatory activity. | Diclofenac Sodium |
Antioxidative Properties (In Vitro)
Free Radical Scavenging and Lipid Peroxidation Inhibition
Carbazole derivatives are recognized for their antioxidant potential, which is largely attributed to their ability to donate hydrogen or electrons to neutralize free radicals. nih.gov The nitrogen atom's hydrogen in the carbazole ring is relatively active and can combine with free radicals, terminating radical chain reactions. nih.gov
The free radical scavenging activity of carbazole derivatives has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. In one study, several synthesized carbazole derivatives were evaluated, and two compounds, in particular, showed potent antioxidant activities with IC50 values of 1.05 ± 0.77 µM and 5.15 ± 1.01 µM, respectively, which were comparable or superior to the reference antioxidant, Trolox (IC50 = 2.08 ± 0.57 µM). nih.gov
Furthermore, certain natural carbazole derivatives, like Carazostatin, have demonstrated strong inhibitory activity against free radical-induced lipid peroxidation, even outperforming α-tocopherol in liposomal membranes. nih.gov The presence of a free hydroxyl group on the carbazole structure is often crucial for significant antioxidant activity. nih.gov
| Compound | Assay | IC50 Value (µM) | Reference (IC50 µM) |
| Carbazole Derivative 4 | DPPH Scavenging | 1.05 ± 0.77 | Trolox (2.08 ± 0.57) |
| Carbazole Derivative 9 | DPPH Scavenging | 5.15 ± 1.01 | Trolox (2.08 ± 0.57) |
Phosphomolybdenum Method for Total Antioxidant Activity Assessment
The phosphomolybdenum method is a spectroscopic technique used to determine the total antioxidant capacity of a compound. The assay is based on the reduction of Mo(VI) to Mo(V) by the antioxidant substance and the subsequent formation of a green phosphate/Mo(V) complex at acidic pH, which has a maximum absorption at a specific wavelength. nih.gov
Neurobiological Activity and Neuroprotective Mechanisms (In Vitro/Preclinical Cellular Models)
Carbazole derivatives have demonstrated significant activity in various cellular models relevant to neurodegenerative diseases. Their mechanisms of action involve targeting key enzymes in pathological pathways, modulating critical neuronal receptors, influencing structural components of neurons, and regulating intracellular signaling cascades essential for cell survival.
Inhibition of Beta-Secretase (BACE-1) and Amyloid-Beta (Aβ) Formation
The accumulation of amyloid-beta (Aβ) peptides, a primary component of senile plaques in Alzheimer's disease, is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by beta-secretase (BACE-1). Inhibition of BACE-1 is therefore a key therapeutic strategy. In vitro studies have shown that synthetic carbazole derivatives can function as effective BACE-1 inhibitors.
A series of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylcarboxamides were synthesized and evaluated for their BACE-1 inhibitory activity. nih.gov The introduction of specific substituents on the amidic aromatic ring significantly influenced potency, with a 3,4-dichloro substituted derivative showing an IC₅₀ value of 2.5 μM and a 4-methoxy substituted compound having an IC₅₀ of 3.8 μM. nih.gov
Further research on a related series of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides also demonstrated potent BACE-1 inhibition. Derivatives featuring benzyl (B1604629) substituents on the nitrogen atom of the arylsulfonamide group yielded the most promising results, with three compounds exhibiting IC₅₀ values in the range of 1.6 to 1.9 μM. nih.gov This represented a notable improvement over the previously studied N-carboxamides, suggesting that the sulfonamide portion of the molecule plays an active role in the inhibition process. nih.gov
Beyond direct enzyme inhibition, other carbazole derivatives have been shown to interfere with the subsequent aggregation of the Aβ peptide. A carbazole and theophylline-based hybrid compound, CT-01, was found to bind to the N-terminal hydrophobic region of the Aβ₄₂ peptide, effectively inhibiting the formation of both soluble oligomers and fibrillary aggregates. nih.gov This activity was confirmed to reduce amyloid-mediated toxicity in neuronal cell assays. nih.gov
Table 1: BACE-1 Inhibitory Activity of Carbazole Derivatives
| Carbazole Derivative Series | Specific Substituent | IC₅₀ (μM) |
|---|---|---|
| N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylcarboxamides | 3,4-dichloro | 2.5 |
| 4-methoxy | 3.8 | |
| N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides | Benzyl substituents | 1.6 - 1.9 |
Modulation of N-methyl-D-aspartate (NMDA) Receptors
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory function; however, its overactivation can lead to excitotoxicity and neuronal cell death. Certain carbazole derivatives have been identified as modulators of NMDA receptor activity.
Research involving polypharmacophoric compounds, created by conjugating 1-aminoadamantane (a known NMDA receptor antagonist) with various carbazole-based moieties, has demonstrated the ability of these hybrids to block NMDA receptors. echemcom.com A Quantitative Structure-Activity Relationship (QSAR) modeling study investigated 14 of these carbazole and tetrahydrocarbazole-aminoadamantane conjugates. bmc-rm.org Their biological activity was measured by their ability to inhibit the binding of the radiolabeled ligand [³H]MK-801 to the NMDA receptor, confirming their function as receptor antagonists. bmc-rm.org
Influence on Microtubule Stabilization and Neuronal Cell Survival
Microtubules are essential cytoskeletal polymers that maintain neuronal structure, and their stability is critical for neuronal health. The neuroprotective effects of carbazole derivatives have been linked to both the promotion of cell survival and the stabilization of these crucial structures.
Studies have shown that carbazole-aminoadamantane conjugates possess the ability to stabilize microtubules, in addition to their NMDA receptor blocking activity. echemcom.com This dual functionality highlights a multi-targeted neuroprotective potential.
Furthermore, specific carbazole derivatives have demonstrated direct pro-survival effects in neuronal cell models. One study investigating 22 different carbazole compounds found that 3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde was effective at protecting Neuro2a (N2a) cells from cell death induced by hydrogen peroxide, a potent oxidative stressor. nih.gov This protective effect underscores the potential of these compounds to mitigate oxidative damage, a common factor in neurodegenerative conditions.
Regulation of Intracellular Signaling Pathways (e.g., AKT, Ca2+/CaMKII/CREB)
The neuroprotective and neurotrophic effects of carbazole derivatives are mediated through the modulation of key intracellular signaling pathways that govern cell survival and growth. The PI3K/Akt signaling pathway is a well-established cascade that plays a central role in these processes.
In vitro research has shown that certain carbazole derivatives can activate this pathway to promote neuronal health. The compound 3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde, which was found to protect against oxidative stress, was also shown to induce neurite outgrowth in Neuro2a cells. nih.gov Mechanistic studies revealed that this neurotrophic effect was mediated through the activation of the PI3K/Akt signaling pathway. nih.gov
Enzyme Inhibition Studies
In addition to their neurobiological activities, carbazole derivatives have been investigated for their ability to inhibit enzymes relevant to metabolic diseases, such as diabetes.
Alpha-Glucosidase and Alpha-Amylase Inhibition
Alpha-glucosidase and alpha-amylase are key intestinal enzymes responsible for the breakdown of carbohydrates into absorbable monosaccharides. Inhibiting these enzymes can delay carbohydrate digestion and lower postprandial blood glucose levels, a therapeutic approach for managing type 2 diabetes.
A series of novel carbazole-oxadiazole derivatives were synthesized and screened for their inhibitory effects on these enzymes. The results showed that most of the tested compounds displayed varying degrees of inhibitory activity against both α-glucosidase and α-amylase. One derivative, compound 6c , emerged as a particularly potent α-glucosidase inhibitor with an IC₅₀ value of 21.39 ± 0.69 μM. Another compound, 6e , was the most effective α-amylase inhibitor, with an IC₅₀ value of 45.53 ± 1.50 μM. Kinetic analysis determined that both compounds acted as mixed-type inhibitors for their respective enzymes.
Table 2: α-Glucosidase and α-Amylase Inhibitory Activity of Carbazole-Oxadiazole Derivatives
| Compound | α-Glucosidase IC₅₀ (μM) | α-Amylase IC₅₀ (μM) | Inhibition Type |
|---|---|---|---|
| 6c | 21.39 ± 0.69 | - | Mixed (α-Glucosidase) |
| 6e | - | 45.53 ± 1.50 | Mixed (α-Amylase) |
| Acarbose (Standard) | 427.00 ± 9.56 | 24.68 ± 1.10 | - |
Pancreatic Lipase (B570770) Inhibitory Characteristics
Pancreatic lipase (PL) is a critical enzyme in the digestive system responsible for the hydrolysis of dietary triglycerides. mdpi.com The inhibition of this enzyme is a key therapeutic strategy for managing obesity, as it reduces the absorption of dietary fats. mdpi.comfrontiersin.org While carbazole derivatives, in general, have been noted for their potential as pancreatic lipase inhibitors, specific data on this compound derivatives is not extensively detailed in the current body of research. nih.gov
Studies on various heterocyclic compounds have demonstrated significant PL inhibitory activity. For instance, certain flavonoid derivatives have been shown to inhibit pancreatic lipase, with some compounds exhibiting competitive inhibition mechanisms. nih.gov Similarly, constituents from plants like Piper cumanense have yielded prenylated benzoic acid derivatives that significantly inhibit PL, with IC50 values ranging from 28.32 to 55.8 µM. mdpi.com These findings in other molecular classes underscore the potential of diverse chemical scaffolds to interact with and inhibit pancreatic lipase, highlighting a promising area for future investigation into specific carbazole derivatives.
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). hilarispublisher.commdpi.com Inhibitors of these enzymes are cornerstone therapies for the symptomatic treatment of Alzheimer's disease, as they increase the availability of acetylcholine in the brain. hilarispublisher.com
Carbazole derivatives have been identified as a promising class of cholinesterase inhibitors. Tacrine, a tetrahydroacridine compound, was the first cholinesterase inhibitor approved for Alzheimer's treatment, and its structure has inspired the development of various hybrids, including those incorporating a carbazole moiety to leverage additional properties like antioxidant activity. hilarispublisher.com
Research into novel inhibitors has shown that various chemical structures can achieve potent inhibition of both AChE and BChE. For example, certain benzohydrazide (B10538) derivatives have demonstrated dual inhibition with IC50 values for AChE ranging from 44–100 µM. mdpi.com Another study on the natural alkaloid boldine (B1667363) reported IC50 values of 372 µmol/l for AChE and 321 µmol/l for BChE. nih.gov While these studies establish the general potential for heterocyclic and natural compounds to act as cholinesterase inhibitors, specific kinetic data for this compound derivatives remains a subject for more targeted research.
Mutagenicity Assessment in Eukaryotic Cellular Systems (e.g., CHO/HGPRT Assay)
Assessing the mutagenic potential of chemical compounds is a critical step in drug development and chemical safety evaluation. The Chinese Hamster Ovary (CHO)/Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) assay is a widely used in vitro test to detect gene mutations in mammalian cells. nih.govregulations.govnih.gov The assay identifies substances that can induce forward mutations at the HGPRT gene locus, leading to resistance to the toxic purine (B94841) analogue 6-thioguanine. regulations.gov
A study evaluating the mutagenic properties of various hydroxylated carbazoles using the CHO/HGPRT assay found that the position of the hydroxyl group significantly influences mutagenic activity. oup.comdeepdyve.com Specifically, 4-hydroxycarbazole was shown to be mutagenic, inducing 32.8 ± 3.3 mutants per 10^6 survivor cells at a concentration of 5 µg/ml. deepdyve.com
The research established a relative order of mutagenic activity for hydroxycarbazole isomers. The mutagenicity was dependent on the structural position of the hydroxy group, with the order determined as 1 ≥ 4 > 2 = 3 > carbazole. oup.comdeepdyve.com The most potent compound in this series was 1-hydroxycarbazole. oup.comdeepdyve.com These results clearly indicate that hydroxylation of the carbazole ring contributes to its mutagenic activity in this eukaryotic cellular system. deepdyve.com
| Compound | Concentration (µg/ml) | Mutants / 10⁶ Survivors (Mean ± SD) |
|---|---|---|
| 1-Hydroxycarbazole | 5 | 71.4 ± 5.2 |
| 4-Hydroxycarbazole | 5 | 32.8 ± 3.3 |
Structure Activity Relationship Sar Studies and Rational Design of N Methyl 4 Hydroxy Carbazole Derivatives
Correlating Structural Modifications with Biological Activity Profiles
The biological efficacy of N-methyl-4-hydroxy carbazole (B46965) derivatives can be significantly modulated by introducing various substituents on the carbazole ring and by incorporating other nitrogen-containing hetero-aromatic structures. These modifications influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn dictate its interaction with biological targets.
Impact of Substituents on Carbazole Ring for Enhanced Efficacy
The nature and position of substituents on the carbazole nucleus play a crucial role in determining the biological activity of its derivatives. While specific SAR studies on N-methyl-4-hydroxy carbazole are limited, general principles derived from broader carbazole chemistry can be extrapolated. For instance, the introduction of bulky groups at the N-position of the carbazole ring has been shown to impart significant neuroprotective activity. nih.gov In one study, derivatives with methoxy-phenyl, t-butyl-phenyl, and N,N-dimethyl-phenyl substituents at the nitrogen atom exhibited notable neuroprotective effects. nih.gov
Furthermore, the electronic nature of the substituent is a key determinant of reactivity and, consequently, biological activity. Research on the synthesis of 4-hydroxycarbazoles has indicated that an electron-withdrawing group at the N-1 position of the indole (B1671886) precursor is essential for reactivity. acs.org Conversely, the presence of an N-methyl group, an electron-donating group, rendered the precursor unreactive in that specific synthetic pathway, suggesting that the electronic properties of the N-substituent can significantly influence the chemical behavior and potential biological interactions of the resulting carbazole. acs.org
The strategic placement of substituents can also influence the binding affinity and selectivity of the compounds. For example, in a series of N-substituted carbazoles, the introduction of a 2-(2,-3-dimethyl-phenyl)-amino-benzoic acid moiety resulted in a compound with highly significant anti-epileptic potential.
Influence of Nitrogen-Containing Hetero-aromatic Structures on Bioactivity
The incorporation of additional nitrogen-containing hetero-aromatic rings into the this compound scaffold can lead to derivatives with enhanced and diverse biological activities. These heterocyclic moieties can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for ligand-receptor binding.
Studies on N-substituted carbazoles have demonstrated that the introduction of a 1,2,4-triazole (B32235) moiety can significantly increase antifungal activity. nih.gov Similarly, the incorporation of an imidazole (B134444) ring has been found to be favorable for antibacterial efficacy. nih.gov The quaternization of the triazole ring in a carbazole derivative led to a compound with excellent broad-spectrum antibacterial and antifungal activities.
Furthermore, the fusion of different heterocyclic systems to the carbazole core can result in compounds with potent and specific biological profiles. For instance, N-substituted pyrrolocarbazoles have been identified as potent inhibitors of pim-kinase, a target for anticancer drug development. nih.gov Similarly, carbazole derivatives containing imidazole and indole-imidazole moieties have shown potent activity against various bacterial strains. nih.gov
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method provides valuable insights into the binding mode and the key intermolecular interactions that stabilize the ligand-receptor complex, thereby guiding the rational design of more effective inhibitors.
Computational Prediction of Binding Modes with Receptor Proteins (e.g., DNA Gyrase B, Corticosteroid-Binding Globulin, HDAC8)
While specific docking studies for this compound against all the mentioned targets are not extensively reported, research on related 4-hydroxycarbazole (B19958) derivatives provides a foundational understanding.
In a study on novel 4-hydroxycarbazole derivatives, molecular docking was performed against the corticosteroid-binding globulin (CBG) receptor (PDB ID: 2V95). rsc.org This study calculated the free energy of binding for the synthesized compounds, with one derivative exhibiting a high binding energy of -8.36 kcal/mol, suggesting a strong interaction with the receptor. rsc.org
For DNA Gyrase B , a validated antibacterial target, docking studies on other heterocyclic compounds have elucidated the binding interactions within the ATP-binding pocket. These studies serve as a blueprint for predicting how this compound derivatives might interact with this enzyme. Key interactions typically involve hydrogen bonding with conserved amino acid residues and hydrophobic interactions within the binding site.
Similarly, for Histone Deacetylase 8 (HDAC8) , an important target in cancer therapy, docking studies of various inhibitors have revealed the critical role of the zinc-binding group and interactions with the active site gorge. While specific data for this compound is lacking, its hydroxamic acid or other zinc-chelating derivatives could be modeled to predict their binding mode and inhibitory potential against HDAC8.
Analysis of Intermolecular Interactions (e.g., π-stacking, Hydrophobic Interactions)
The stability of the ligand-receptor complex is governed by a variety of intermolecular interactions. For aromatic systems like carbazoles, π-π stacking and hydrophobic interactions are particularly significant.
π-π stacking interactions occur between the aromatic rings of the carbazole scaffold and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the active site of the target protein. These interactions contribute significantly to the binding affinity.
The hydroxyl group at the 4-position can act as a hydrogen bond donor or acceptor, forming specific hydrogen bonds with polar residues in the active site, which can greatly enhance the binding affinity and selectivity of the compound.
Computational Approaches for Activity Prediction and Compound Optimization
Computational chemistry offers a suite of tools that can accelerate the drug discovery process by predicting the biological activity of novel compounds and guiding their optimization. These methods range from quantitative structure-activity relationship (QSAR) studies to more advanced machine learning models.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for this compound derivatives, it would be possible to predict the activity of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates.
Pharmacophore modeling is another valuable tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. A pharmacophore model for a specific target can be used to screen large virtual libraries of compounds to identify novel this compound derivatives with the desired activity.
Machine learning algorithms can be trained on existing datasets of carbazole derivatives and their biological activities to develop predictive models. These models can learn complex non-linear relationships between chemical structure and activity, offering a powerful approach for virtual screening and lead optimization.
By integrating these computational approaches with traditional medicinal chemistry strategies, the design and development of this compound derivatives with improved therapeutic profiles can be significantly streamlined, paving the way for new and effective treatments for a range of diseases.
Emerging Research Avenues and Non Medicinal Applications of Carbazole Analogues
Applications in Optoelectronics and Materials Science
The inherent photophysical and charge-transporting properties of the carbazole (B46965) moiety have established it as a cornerstone in the development of organic electronic materials. mdpi.com Its electron-rich nature and high triplet energy make it a versatile building block for devices that generate, manipulate, or detect light. mdpi.com
Role in Organic Electro-luminescence and Photorefractive Materials
Carbazole analogues are integral to the advancement of Organic Light-Emitting Diodes (OLEDs) due to their excellent hole-transporting capabilities and wide energy bandgap. mdpi.com They are frequently employed as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs), where they facilitate the efficient transfer of energy to guest phosphorescent emitters. mdpi.comnih.gov This host-guest system is crucial for achieving high quantum efficiencies by harvesting both singlet and triplet excitons. mdpi.com For instance, carbazole-based host materials have been instrumental in developing highly efficient blue, green, and red PhOLEDs. mdpi.commdpi.com
A notable characteristic of carbazole derivatives is their high triplet energy, which is essential for hosting high-energy (blue) phosphorescent dopants. mdpi.com Furthermore, their thermal stability and ability to form stable amorphous films contribute to the longevity and performance of OLED devices. nih.gov Research has demonstrated that modifying the carbazole structure, for example by creating derivatives with imidazole (B134444), can lead to materials with bipolar charge transport properties, meaning they can transport both holes and electrons effectively. mdpi.com This bipolarity is highly desirable for balancing charge injection and recombination within the emissive layer, leading to improved device efficiency and brightness. mdpi.com
In the realm of photorefractive materials, which can change their refractive index in response to light, carbazole-based polymers like poly(N-vinylcarbazole) (PVK) have been extensively studied. mdpi.com These materials are promising for applications in holographic data storage and optical information processing. Linear and hyperbranched 3,6-carbazole derivatives exhibit notable photorefractive and nonlinear optical properties, making them suitable candidates for these advanced applications. mdpi.com
Table 1: Performance of Selected Carbazole Derivatives in OLEDs
| Host Material | Emitter | Device Color | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency (cd/A) | Ref. |
|---|---|---|---|---|---|
| BCzB-PPI | Non-doped | Deep-Blue | 4.43% | - | nih.gov |
| H2 | FIrpic | Blue | 10.3% (at 100 cd/m²) | 23.9 (at 100 cd/m²) | nih.gov |
| H2 | Ir(ppy)₃ | Green | 9.4% (at 1000 cd/m²) | 33.9 (at 1000 cd/m²) | nih.gov |
| C23 | FCNIrpic | Deep-Blue | 24.3% | - | mdpi.com |
Development of Organic Photosensitive Dyes for Solar Cells
Carbazole derivatives are increasingly utilized as sensitizers in dye-sensitized solar cells (DSSCs) and as donor materials in organic photovoltaics (OPVs). Their strong electron-donating nature makes them excellent core components in "push-pull" molecular architectures, where the carbazole unit acts as the electron donor (D) connected via a π-bridge to an electron acceptor (A). researchgate.netias.ac.in This design facilitates intramolecular charge transfer upon photoexcitation, a critical step for efficient charge separation and generation of photocurrent. ias.ac.in
The structural versatility of carbazole allows for easy modification to tune the dye's absorption spectrum and energy levels to better match the solar spectrum and the energy levels of the semiconductor (e.g., TiO₂) and the electrolyte. mdpi.com For instance, incorporating different π-conjugated linkers or modifying the donor and acceptor moieties can enhance the molar extinction coefficient and broaden the absorption profile, leading to improved light-harvesting efficiency. mdpi.com
Studies comparing carbazole-based dyes to analogues containing other donor units, such as phenothiazine, have shown that carbazole derivatives can lead to higher power conversion efficiencies (PCE). This is often attributed to a broader absorption profile and a more suitable highest occupied molecular orbital (HOMO) energy level, which promotes efficient dye regeneration. mdpi.com Researchers have successfully designed carbazole-based sensitizers that achieve significant PCEs, demonstrating their potential as cost-effective, metal-free alternatives to traditional ruthenium-based dyes. ias.ac.inmdpi.com
Table 2: Photovoltaic Performance of Carbazole-Based Dye-Sensitized Solar Cells
| Dye | Power Conversion Efficiency (PCE) | Short-Circuit Current (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) | Ref. |
|---|---|---|---|---|---|
| Dye 11 (Carbazole) | 6.70% | 14.63 | 0.685 | 0.67 | mdpi.com |
| Dye 21 (Carbazole) | 3.51% | 7.86 | 0.687 | - | mdpi.com |
| CAR-TPA | 2.12% | - | - | - | researchgate.netias.ac.in |
| CAR-THIOHX | 1.83% | - | - | - | researchgate.netias.ac.in |
Supramolecular Recognition Properties
The rigid and electron-rich aromatic system of carbazole makes it an excellent building block for constructing host molecules in supramolecular chemistry. rsc.org This field explores the chemistry beyond the molecule, focusing on the non-covalent interactions that govern molecular recognition and self-assembly. Carbazole-based macrocycles have been synthesized and shown to act as effective hosts for electron-deficient guest molecules, such as fullerenes (C₆₀ and C₇₀). rsc.org
The formation of these host-guest complexes is driven by non-covalent forces like π-π stacking and van der Waals interactions between the electron-rich carbazole units of the host and the electron-poor surface of the fullerene guest. The stability of these complexes can be significant, with high association constants indicating strong binding. rsc.org For example, a macrocycle composed of five N-aryl substituted carbazole units was found to form stable 1:1 complexes with both C₆₀ and C₇₀. rsc.org Such properties are foundational for developing molecular sensors, switches, and advanced materials where precise control over molecular assembly is required.
Agricultural and Industrial Research Applications
While the high-tech applications of carbazoles in electronics are prominent, their derivatives also find utility in more traditional industrial and agricultural research contexts.
Carbazole itself has been identified as a potential stabilizer for insecticides. tandfonline.com In agricultural formulations, stabilizers are crucial for preventing the degradation of active ingredients due to environmental factors like UV light, thereby extending their shelf life and efficacy. The aromatic and UV-absorbing nature of the carbazole structure likely contributes to this stabilizing effect.
Furthermore, research into indole (B1671886) derivatives, a class of compounds that includes carbazoles, has revealed their potential as plant growth inhibitors. A study on tetrahydrocarbazole derivatives, which are partially hydrogenated carbazoles, demonstrated their activity as post-emergent herbicides. Specifically, 6-chloro-2,3,4,9-tetrahydro-1H-carbazole was found to interfere with photosynthesis by inactivating photosystem II, leading to a significant reduction in the dry biomass of the target plant. nih.gov Another derivative, 2,3,4,9-tetrahydro-1H-carbazole, was effective at inhibiting seed germination and reducing root length. nih.gov These findings suggest that the carbazole scaffold is a promising starting point for the development of new classes of herbicides and plant growth regulators.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| N-methyl-4-hydroxy carbazole |
| 4,4'-N,N'-dicarbazole biphenyl (B1667301) (CBP) |
| Poly(N-vinylcarbazole) (PVK) |
| 6-chloro-2,3,4,9-tetrahydro-1H-carbazole |
| 2,3,4,9-tetrahydro-1H-carbazole |
| FIrpic (iridium(III)[bis(4,6-difluorophenyl)-pyridinato-N,C2']picolinate) |
| Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III)) |
| FCNIrpic |
| (tfpyidcz)₂Ir(tmd) |
| BCzB-PPI |
| CAR-TPA |
| CAR-THIOHX |
Q & A
Q. What are the optimal synthetic routes for N-methyl-4-hydroxy carbazole derivatives?
The synthesis of carbazole derivatives typically involves multi-step reactions, such as refluxing precursors in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), followed by distillation and crystallization. For example, N-hydroxyethyl carbazole is synthesized using carbazole, potassium hydroxide, and 2-chloroethanol in DMF, with careful control of reaction time and temperature to achieve high yields (65–70%) . Solvent selection is critical: polar aprotic solvents like DMF enhance reaction efficiency due to their ability to stabilize intermediates.
Q. How does solvent selection influence the separation of carbazole derivatives from complex mixtures?
Carbazole separation relies on solubility differences mediated by intermolecular interactions. For instance, DMF effectively separates carbazole from anthracene due to hydrogen bonding between the N–H group of carbazole and the carbonyl group of DMF. NMR studies, including chemical shift titration and NOESY experiments, confirm this interaction, showing spatial proximity (<5 Å) between carbazole and DMF . Non-polar solvents like toluene preferentially dissolve phenanthrene, enabling sequential extraction.
Q. What role do hydrogen bonds play in the solubility of carbazole derivatives?
Hydrogen bonding significantly enhances solubility. Carbazole forms a CO⋯H–N hydrogen bond with DMF, which increases its solubility by stabilizing the solute-solvent interaction. DOSY NMR reveals reduced self-diffusion coefficients for carbazole in DMF, confirming strong intermolecular associations. Temperature-dependent NMR studies show weakened hydrogen bonding at elevated temperatures, impacting solubility .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Density functional tight-binding (DFTB) and density functional theory (DFT) are used to calculate HOMO-LUMO energies, bandgaps, and dipole moments. Benchmarks for carbazole show SCC-DFTB-derived HOMO energies (-5.49 eV) align closely with experimental values (-5.40 eV). Oxygen substitution reduces the bandgap by 0.11 eV, which can be validated via time-dependent DFTB for absorption spectra . Discrepancies between computational and experimental results (e.g., 239 nm vs. 291 nm absorbance peaks) highlight the need for parameter optimization in theoretical models.
Q. What experimental design strategies optimize the expression of carbazole-degrading enzymes?
A two-level factorial design (2³) evaluates variables like cell concentration, induction temperature, and time for recombinant carbazole 1,9a-dioxygenase expression in E. coli. Statistical analysis identifies synergistic effects: higher cell concentrations (+1 level) combined with prolonged induction times maximize CarAa and CarAc yields. This approach reduces experimental iterations by 50% compared to one-factor-at-a-time methods .
Q. How do structural modifications of carbazole affect its photophysical properties in material science?
Substitutions at the 3- and 6-positions of carbazole improve stability in polymers by preventing oxidative degradation. For example, 2,7-carbazole-based polymers exhibit stable blue emission in LEDs but suffer from charge recombination in organic photovoltaics (OPVs). Co-polymerization with electron-deficient units (e.g., diketopyrrolopyrrole) adjusts LUMO levels, achieving 6.1% efficiency in OPVs. Computational screening of substituents (e.g., methyl, hydroxy) optimizes bandgap alignment and charge transport .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC or HPLC, and use mixed solvents (e.g., water-ethanol) for crystallization to improve purity .
- Computational Validation : Cross-check DFT results with experimental UV-Vis and cyclic voltammetry data to refine theoretical parameters .
- Statistical Design : Use software like STATISTICA for ANOVA and interaction plots to identify critical variables in enzyme expression studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
